molecular formula C13H11FO2 B6373135 3-Fluoro-4-(3-methoxyphenyl)phenol, 95% CAS No. 1261959-63-0

3-Fluoro-4-(3-methoxyphenyl)phenol, 95%

Cat. No. B6373135
CAS RN: 1261959-63-0
M. Wt: 218.22 g/mol
InChI Key: KQWGBMDJWDHREQ-UHFFFAOYSA-N
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Description

3-Fluoro-4-(3-methoxyphenyl)phenol, 95% (hereafter referred to as 3-FPP-95%) is a chemical compound belonging to the family of phenols. Phenols are organic compounds with the general formula C6H5OH. 3-FPP-95% is a white crystalline solid with a melting point of approximately 127 °C and a boiling point of approximately 276 °C. It is soluble in polar solvents such as water and alcohols, but insoluble in non-polar solvents such as hydrocarbons.

Mechanism of Action

The mechanism of action of 3-FPP-95% is not fully understood. However, it is believed that the phenolic group of 3-FPP-95% can form hydrogen bonds with other molecules, and that this hydrogen bonding is responsible for its reactivity.
Biochemical and Physiological Effects
3-FPP-95% has not been extensively studied in terms of its biochemical and physiological effects. However, it is believed that 3-FPP-95% can affect the activity of certain enzymes, and that it may have some potential as an antioxidant.

Advantages and Limitations for Lab Experiments

3-FPP-95% has several advantages for use in laboratory experiments. It is relatively inexpensive and widely available, and it can be easily synthesized using the Williamson ether synthesis or the Grignard reaction. However, 3-FPP-95% is not very soluble in non-polar solvents, and this can limit its use in certain types of experiments.

Future Directions

There are several potential future directions for research on 3-FPP-95%. These include further studies into its mechanism of action, biochemical and physiological effects, and potential applications in organic synthesis and pharmaceuticals. Additionally, further research into the synthesis of 3-FPP-95% could lead to the development of more efficient and cost-effective methods. Finally, further studies into the solubility of 3-FPP-95% could lead to the development of new solvents that could be used in experiments involving 3-FPP-95%.

Synthesis Methods

3-FPP-95% can be synthesized through two main methods: the Williamson ether synthesis and the Grignard reaction. In the Williamson ether synthesis, 3-FPP-95% is synthesized by reacting 3-fluoro-4-methoxyphenol with potassium tert-butoxide. In the Grignard reaction, 3-FPP-95% is synthesized by reacting 3-fluoro-4-methoxyphenol with a Grignard reagent.

Scientific Research Applications

3-FPP-95% has a variety of scientific research applications. It has been used as a reagent in organic synthesis, a catalyst in the synthesis of fluorescent dyes, and a starting material for the synthesis of pharmaceuticals. It has also been used as a model compound for studying the reactivity of phenols.

properties

IUPAC Name

3-fluoro-4-(3-methoxyphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO2/c1-16-11-4-2-3-9(7-11)12-6-5-10(15)8-13(12)14/h2-8,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQWGBMDJWDHREQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=C(C=C(C=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70684154
Record name 2-Fluoro-3'-methoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261959-63-0
Record name 2-Fluoro-3'-methoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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